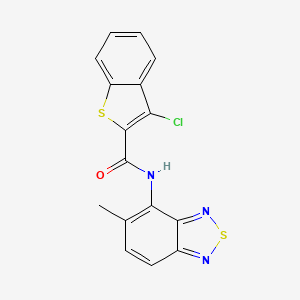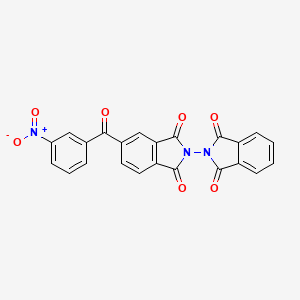
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-benzothiophene-2-carboxamide, also known as BT2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiophene derivatives and has shown promising results in various studies as an anticancer, antiviral, and anti-inflammatory agent.
Mécanisme D'action
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-benzothiophene-2-carboxamide exerts its pharmacological effects by targeting various signaling pathways and enzymes. It inhibits the activity of PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and migration. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. This compound targets viral enzymes and proteins such as reverse transcriptase and NS5 polymerase, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. This compound reduces the production of pro-inflammatory cytokines and inhibits the activity of NF-κB pathway, which is involved in inflammation. This compound inhibits viral replication by targeting viral enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and the yield is high. This compound has shown promising results in various in vitro and in vivo studies as an anticancer, antiviral, and anti-inflammatory agent. However, there are some limitations to using this compound in lab experiments. The solubility of this compound is low in water, which can limit its use in certain experiments. Additionally, the toxicity of this compound has not been extensively studied, and its safety profile needs to be established before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-benzothiophene-2-carboxamide. Firstly, the mechanism of action of this compound needs to be further elucidated to understand its pharmacological effects better. Secondly, the safety and toxicity profile of this compound needs to be established to evaluate its potential for clinical use. Thirdly, the efficacy of this compound as an anticancer, antiviral, and anti-inflammatory agent needs to be evaluated in preclinical and clinical studies. Fourthly, the development of this compound analogs with improved pharmacological properties can be explored. Lastly, the use of this compound in combination with other drugs can be investigated to enhance its therapeutic potential.
Applications De Recherche Scientifique
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results as an anticancer agent, especially against breast cancer, lung cancer, and leukemia. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
This compound has also shown antiviral activity against various viruses such as HIV, Zika virus, and dengue virus. It inhibits viral replication by targeting viral enzymes and proteins. Additionally, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS2/c1-8-6-7-10-14(20-23-19-10)13(8)18-16(21)15-12(17)9-4-2-3-5-11(9)22-15/h2-7H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLMGDWETZIPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464387.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dipropanamide](/img/structure/B3464406.png)

![methyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3464419.png)
![ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3464426.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B3464430.png)
![N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464432.png)
![3-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3464454.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3464455.png)
![N-(2-chloro-4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B3464457.png)
![methyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B3464463.png)
![{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464471.png)
![{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464478.png)
![4-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]aniline](/img/structure/B3464480.png)